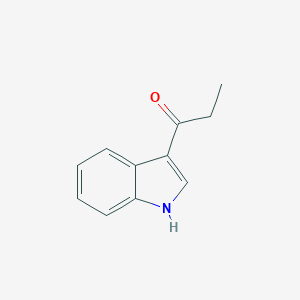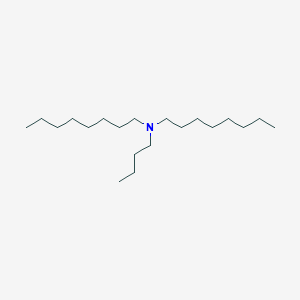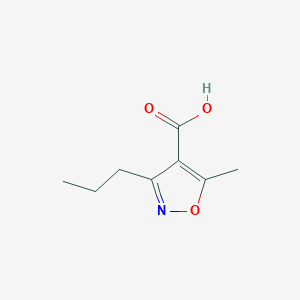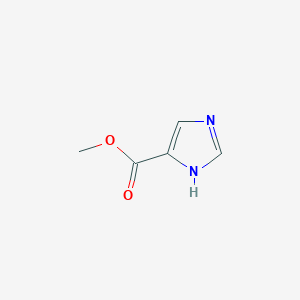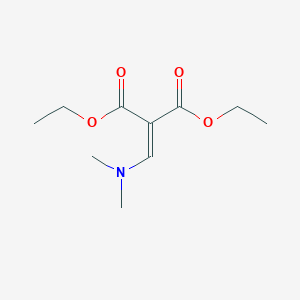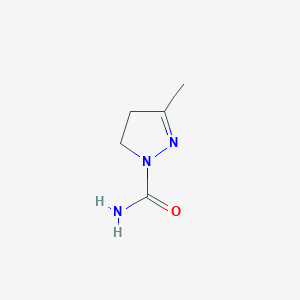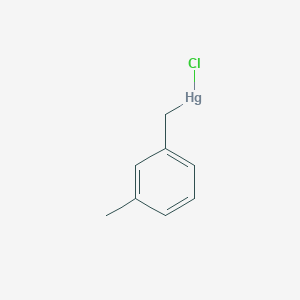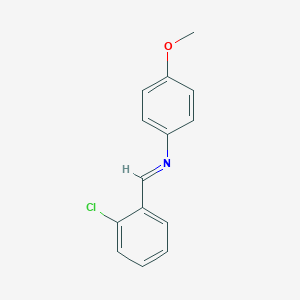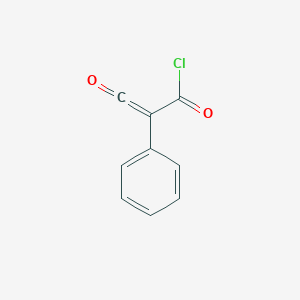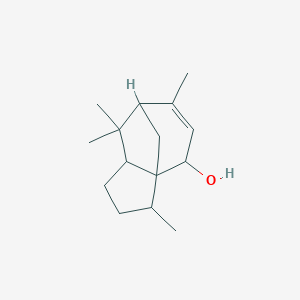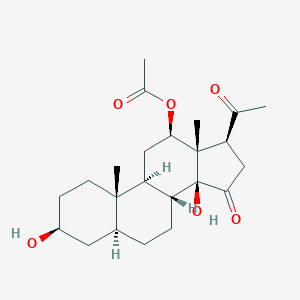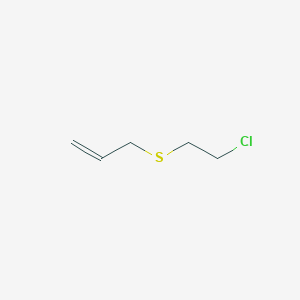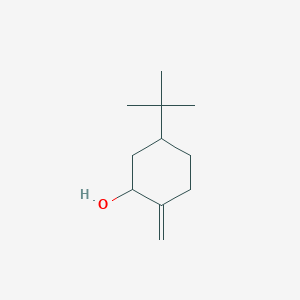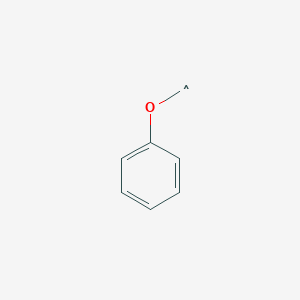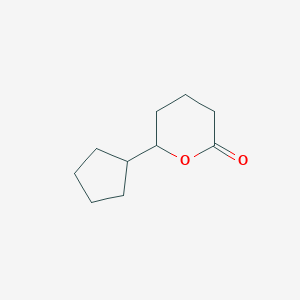
6-Cyclopentyltetrahydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopentyltetrahydro-2H-pyran-2-one, also known as CPTP, is a cyclic ketone that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and biochemistry. In
科学的研究の応用
6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential applications in various scientific fields. In neuroscience, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of synaptic plasticity and memory formation. This inhibition has been linked to improvements in memory and cognitive function in animal models.
In pharmacology, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of various enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
作用機序
6-Cyclopentyltetrahydro-2H-pyran-2-one is thought to exert its effects through the inhibition of various enzymes and proteins. One of the primary targets of 6-Cyclopentyltetrahydro-2H-pyran-2-one is PP2A, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PP2A by 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to result in the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
生化学的および生理学的効果
6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to have various biochemical and physiological effects. In animal models, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to improve memory and cognitive function, reduce inflammation, and inhibit the growth of cancer cells. 6-Cyclopentyltetrahydro-2H-pyran-2-one has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
6-Cyclopentyltetrahydro-2H-pyran-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promise in various scientific fields. However, there are also limitations to its use. 6-Cyclopentyltetrahydro-2H-pyran-2-one is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, 6-Cyclopentyltetrahydro-2H-pyran-2-one may have off-target effects that need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the study of 6-Cyclopentyltetrahydro-2H-pyran-2-one. One area of research is the development of 6-Cyclopentyltetrahydro-2H-pyran-2-one as a therapeutic agent for various diseases. Another area of research is the exploration of the mechanisms of action of 6-Cyclopentyltetrahydro-2H-pyran-2-one, including its effects on various signaling pathways and cellular processes. Additionally, more research is needed to fully understand the potential applications of 6-Cyclopentyltetrahydro-2H-pyran-2-one in various scientific fields, including neuroscience, pharmacology, and biochemistry.
Conclusion:
In conclusion, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising compound that has shown potential in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising candidate for drug development and further research.
合成法
6-Cyclopentyltetrahydro-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of cyclopentanone with various reagents. One common method involves the reaction of cyclopentanone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate. This reaction yields 6-cyclopentyl-2,3-dicyano-5,6-dihydro-1,4-benzoquinone, which can be further reduced to 6-Cyclopentyltetrahydro-2H-pyran-2-one using a reducing agent such as sodium borohydride.
特性
CAS番号 |
16429-17-7 |
|---|---|
製品名 |
6-Cyclopentyltetrahydro-2H-pyran-2-one |
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
6-cyclopentyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h8-9H,1-7H2 |
InChIキー |
FBDVAVKHDCUJEK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
正規SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
その他のCAS番号 |
16429-17-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



